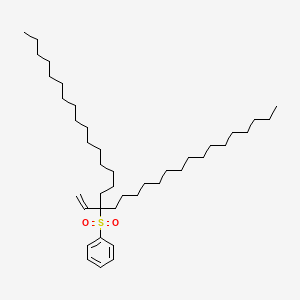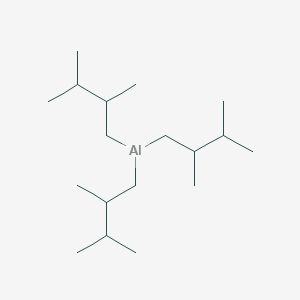![molecular formula C9H13NO2 B14500513 [3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol CAS No. 63488-60-8](/img/structure/B14500513.png)
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol is an organic compound that belongs to the pyridine family Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the pyridine ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol can be achieved through several synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow system. This method utilizes a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperature . The reaction proceeds with high selectivity and yields the desired product in good quantities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale continuous flow systems to ensure consistent and efficient production. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of [3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a single methyl group.
3-Methoxymethylpyridine: A pyridine derivative with a methoxymethyl group.
4-Methylpyridine: Another pyridine derivative with a methyl group at a different position.
Uniqueness
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63488-60-8 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
[3-(methoxymethyl)-2-methylpyridin-4-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-7-9(6-12-2)8(5-11)3-4-10-7/h3-4,11H,5-6H2,1-2H3 |
Clé InChI |
OWWHIBYPFQHHTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1COC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
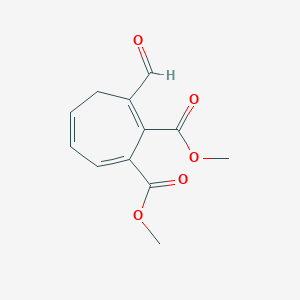
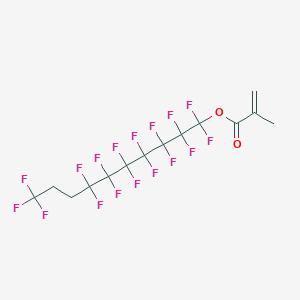
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
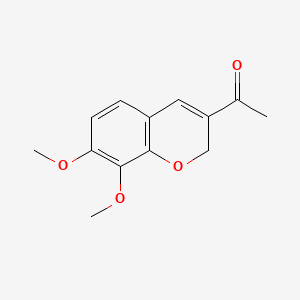
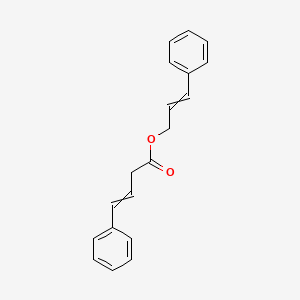
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)

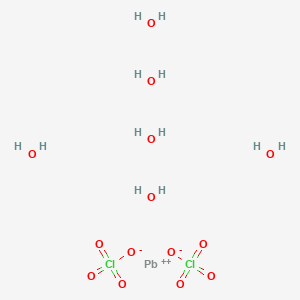
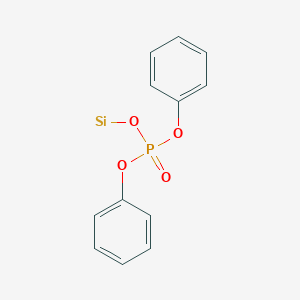
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

